![molecular formula C10H12ClFN2O B1469345 1-(2-Fluorophenyl)piperazin-2-one hydrochloride CAS No. 1284243-35-1](/img/structure/B1469345.png)
1-(2-Fluorophenyl)piperazin-2-one hydrochloride
Overview
Description
1-(2-Fluorophenyl)piperazin-2-one Hydrochloride can be used in the preparation of substituted triazoles as allosteric modulators of mGluR5 receptor useful in the treatment of neurological and psychiatric disorders .
Synthesis Analysis
A mixture of 3-chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid potassium salt, 1-(4-fluorophenyl)-2-piperazinone hydrochloride, DIPEA, and HATU in DMF was stirred at room temperature for one hour .Molecular Structure Analysis
The molecular formula of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is C10H12ClFN2O . The average mass is 230.667 Da and the monoisotopic mass is 230.062225 Da .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
The molecular weight of 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is 230.67 . The InChI code is 1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H .Scientific Research Applications
Pharmaceutical Testing
1-(2-Fluorophenyl)piperazin-2-one hydrochloride: is utilized as a high-quality reference standard in pharmaceutical testing . This compound’s role is crucial in ensuring the accuracy and reliability of pharmacological research, particularly in the development of new medications.
Medicinal Chemistry
In medicinal chemistry, this compound is instrumental in the synthesis of various pharmaceutical agents. Its structural properties allow for the creation of compounds with potential therapeutic effects, aiding in the discovery of novel treatments .
Neuroscience Research
Neuroscience research benefits from 1-(2-Fluorophenyl)piperazin-2-one hydrochloride due to its application in the development of allosteric modulators of the mGluR5 receptor . These modulators are significant in studying neurological pathways and can be pivotal in treating psychiatric disorders.
Drug Development
This chemical serves as a foundational substance in drug development, particularly in the preparation of piperazinyl antiviral agents . Its versatility in drug synthesis makes it a valuable asset in the ongoing battle against viral diseases.
Pharmacology
In pharmacology, 1-(2-Fluorophenyl)piperazin-2-one hydrochloride is used to prepare substituted triazoles . These triazoles are studied for their potential as allosteric modulators, which could play a role in managing neurological and psychiatric conditions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-3-1-2-4-9(8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUHAPPNPGEPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)piperazin-2-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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